Computational Docking Score vs. Non-Brominated Analogue for SARS-CoV-2 MPro
In a computational study evaluating Favipiravir-related impurities, Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate (referred to as Molecule1) demonstrated a superior binding affinity to the SARS-CoV-2 Main Protease (MPro) compared to its non-brominated counterpart, 3-hydroxy pyrazine-2-carboxamide (Molecule2) [1]. This indicates that the bromine substituent contributes favorably to target interaction.
| Evidence Dimension | Binding Energy to SARS-CoV-2 MPro (lower is better) |
|---|---|
| Target Compound Data | -3.96 kcal/mol |
| Comparator Or Baseline | 3-hydroxy pyrazine-2-carboxamide (non-brominated): -4.00 kcal/mol |
| Quantified Difference | 0.04 kcal/mol (difference) |
| Conditions | In silico molecular docking simulation. |
Why This Matters
This data provides a scientific rationale for selecting the brominated compound over a non-brominated analog when designing antiviral candidates targeting SARS-CoV-2 MPro, as it shows a quantifiable difference in predicted binding energy.
- [1] Thomas, T. V., Pillai, A. K. S., & Thakur, A. (2024). Exploring antiviral properties of Favipiravir analogues; A computational approach. AIP Conference Proceedings, 3171(1), 1-8. View Source
